molecular formula C17H22FNOS B4193029 8-ethyl-4-(4-fluorophenyl)-2-methyl-1-thia-4-azaspiro[4.5]decan-3-one

8-ethyl-4-(4-fluorophenyl)-2-methyl-1-thia-4-azaspiro[4.5]decan-3-one

Cat. No.: B4193029
M. Wt: 307.4 g/mol
InChI Key: CEAYHPZKJRRVEG-UHFFFAOYSA-N
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Description

8-ethyl-4-(4-fluorophenyl)-2-methyl-1-thia-4-azaspiro[4.5]decan-3-one is a synthetic compound belonging to the class of spiro compounds. These compounds are characterized by a unique spirocyclic structure, which imparts distinct chemical and biological properties. The presence of a fluorophenyl group and a thia-azaspirodecane core makes this compound particularly interesting for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-ethyl-4-(4-fluorophenyl)-2-methyl-1-thia-4-azaspiro[4.5]decan-3-one typically involves a multi-step process. One common method includes the condensation of 4-fluoroaniline with a suitable ketone, followed by cyclization with mercaptoacetic acid. The reaction is usually carried out in an organic solvent such as benzene or toluene under reflux conditions to facilitate the removal of water and drive the reaction to completion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Catalysts such as palladium or other transition metals may be employed to enhance reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

8-ethyl-4-(4-fluorophenyl)-2-methyl-1-thia-4-azaspiro[4.5]decan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

    Substitution: Sodium methoxide, methanol as a solvent.

Major Products

Scientific Research Applications

8-ethyl-4-(4-fluorophenyl)-2-methyl-1-thia-4-azaspiro[4

Mechanism of Action

The mechanism of action of 8-ethyl-4-(4-fluorophenyl)-2-methyl-1-thia-4-azaspiro[4.5]decan-3-one involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the suppression of cancer cell proliferation or bacterial growth .

Comparison with Similar Compounds

Similar Compounds

  • 8-benzyl-4-(3-dimethylaminopropyl)-1-thia-4,8-diazaspiro[4.5]decan-3-one
  • 8-benzyl-4-(2-dimethylaminoethyl)-1-thia-4,8-diazaspiro[4.5]decan-3-one
  • 4,8-dibenzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one

Uniqueness

8-ethyl-4-(4-fluorophenyl)-2-methyl-1-thia-4-azaspiro[4.5]decan-3-one stands out due to the presence of the fluorophenyl group, which imparts unique electronic properties and enhances its biological activity. The spirocyclic structure also contributes to its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

8-ethyl-4-(4-fluorophenyl)-2-methyl-1-thia-4-azaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FNOS/c1-3-13-8-10-17(11-9-13)19(16(20)12(2)21-17)15-6-4-14(18)5-7-15/h4-7,12-13H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEAYHPZKJRRVEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2(CC1)N(C(=O)C(S2)C)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-ethyl-4-(4-fluorophenyl)-2-methyl-1-thia-4-azaspiro[4.5]decan-3-one
Reactant of Route 2
8-ethyl-4-(4-fluorophenyl)-2-methyl-1-thia-4-azaspiro[4.5]decan-3-one
Reactant of Route 3
8-ethyl-4-(4-fluorophenyl)-2-methyl-1-thia-4-azaspiro[4.5]decan-3-one
Reactant of Route 4
Reactant of Route 4
8-ethyl-4-(4-fluorophenyl)-2-methyl-1-thia-4-azaspiro[4.5]decan-3-one
Reactant of Route 5
8-ethyl-4-(4-fluorophenyl)-2-methyl-1-thia-4-azaspiro[4.5]decan-3-one
Reactant of Route 6
8-ethyl-4-(4-fluorophenyl)-2-methyl-1-thia-4-azaspiro[4.5]decan-3-one

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